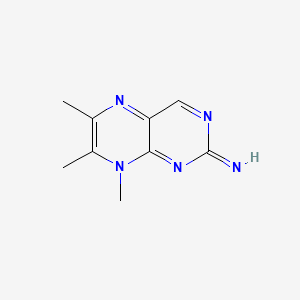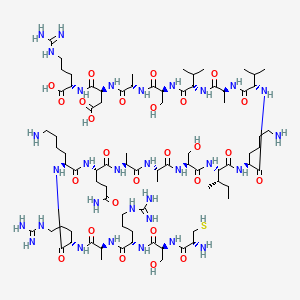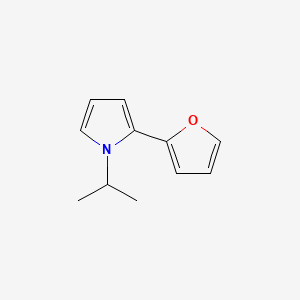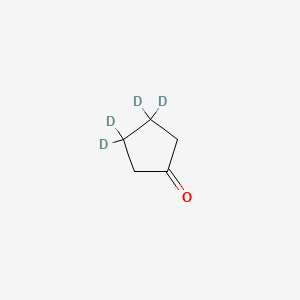
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is characterized by the presence of nitro groups on the phenyl ring, which may influence its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol typically involves the nitration of a chloramphenicol precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to handle the exothermic nature of nitration reactions safely.
化学反应分析
Types of Reactions
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products Formed
Reduction: Formation of (4-Amino-2-aminophenyl)-(R,R)-chloramphenicol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its efficacy and safety as an antibiotic.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is likely similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. The presence of nitro groups may enhance or modify its binding affinity and antibacterial activity.
相似化合物的比较
Similar Compounds
Chloramphenicol: The parent compound, widely used as an antibiotic.
Nitrobenzene derivatives: Compounds with similar nitro groups on the phenyl ring.
Uniqueness
(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitrobenzene derivatives and chloramphenicol itself.
属性
CAS 编号 |
22933-62-6 |
|---|---|
分子式 |
C11H12Cl2N2O5 |
分子量 |
323.126 |
IUPAC 名称 |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1 |
InChI 键 |
SDQKGPHGTMIGOV-VXNVDRBHSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
同义词 |
[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide; D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)




![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

